molecular formula C12H11NO4 B14873091 2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B14873091
M. Wt: 233.22 g/mol
InChI Key: HIQUSCIJTZTTOU-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the reaction of 2-hydroxyquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. For example, it can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A precursor in the synthesis of 2-Hydroxy-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid.

    4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.

    Quinoline-2,4-dione: A product of the oxidation of this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-hydroxy-2-(1-methyl-2-oxoquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-7(9)6-8(11(13)15)10(14)12(16)17/h2-6,10,14H,1H3,(H,16,17)

InChI Key

HIQUSCIJTZTTOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(C(=O)O)O

Origin of Product

United States

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